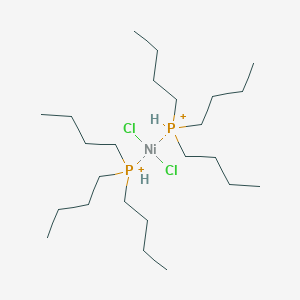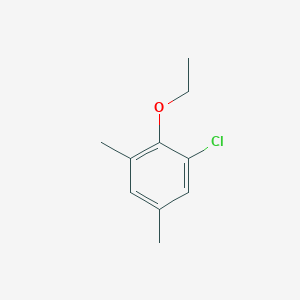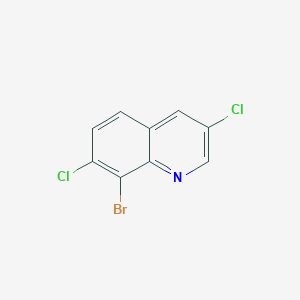
8-Bromo-3,7-dichloroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-3,7-dichloroquinoline is a chemical compound belonging to the quinoline family, characterized by the presence of bromine and chlorine atoms at the 8th and 3rd, 7th positions, respectively. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-3,7-dichloroquinoline typically involves the bromination and chlorination of quinoline derivatives. One common method includes the reaction of 3,7-dichloroquinoline with bromine under controlled conditions to introduce the bromine atom at the 8th position .
Industrial Production Methods: Industrial production of this compound may utilize microwave-assisted synthesis, which offers advantages such as reduced reaction times and higher yields. This method involves the use of microwave irradiation to accelerate the bromination and chlorination reactions, making the process more efficient and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Bromo-3,7-dichloroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form quinoline N-oxides or reduction to yield dihydroquinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted quinolines depending on the nucleophile used.
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
8-Bromo-3,7-dichloroquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antimalarial properties.
Medicine: Explored for its anticancer activity, particularly against breast and colon cancer cell lines.
Industry: Utilized in the development of novel materials and as a precursor for various chemical processes.
Wirkmechanismus
The mechanism of action of 8-Bromo-3,7-dichloroquinoline involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
- 7-Bromo-3,4-dichloroquinoline
- 4-Bromo-7,8-dichloroquinoline
- 7-Bromo-4-chloroquinoline
- 8-Bromo-4-chloroquinoline
- 8-Bromo-2-chloroquinoline
Comparison: 8-Bromo-3,7-dichloroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development .
Eigenschaften
Molekularformel |
C9H4BrCl2N |
|---|---|
Molekulargewicht |
276.94 g/mol |
IUPAC-Name |
8-bromo-3,7-dichloroquinoline |
InChI |
InChI=1S/C9H4BrCl2N/c10-8-7(12)2-1-5-3-6(11)4-13-9(5)8/h1-4H |
InChI-Schlüssel |
DBUSCZWLWNEPOF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=NC=C(C=C21)Cl)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Rel-(1R,2S,3S,4R)-3-(methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylic acid](/img/structure/B14029702.png)
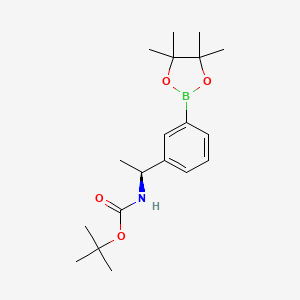
![2-(Di-1-naphthalenylphosphino)-N-[(8alpha,9S)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14029710.png)

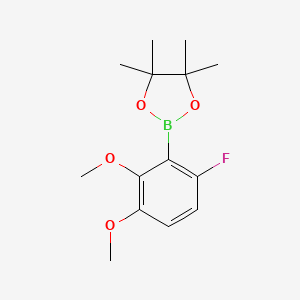
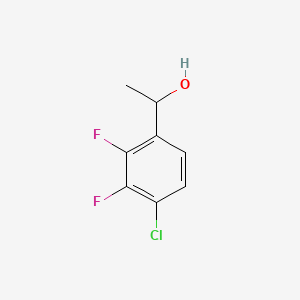
![Methyl 3-iodopyrazolo[1,5-A]pyrazine-6-carboxylate](/img/structure/B14029731.png)



![ethyl 2-((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)acetate](/img/structure/B14029742.png)
